molecular formula C12H19I B8725135 1-(2-Iodoethyl)adamantane

1-(2-Iodoethyl)adamantane

Cat. No.: B8725135
M. Wt: 290.18 g/mol
InChI Key: NIVVVTFIOJWQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Iodoethyl)adamantane is a synthetic organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodoethyl)adamantane typically involves the iodination of an adamantane derivative. One common method is the reaction of 1-adamantylmethanol with iodine and phosphorus trichloride in the presence of a base. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodoethyl)adamantane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of new adamantane derivatives with different functional groups.

    Oxidation: Formation of adamantane alcohols or ketones.

    Reduction: Formation of adamantane hydrocarbons.

Scientific Research Applications

Chemistry

1-(2-Iodoethyl)adamantane is used as an intermediate in organic synthesis, particularly in the preparation of other adamantane derivatives.

Biology

In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties.

Medicine

Adamantane derivatives, including this compound, are investigated for their potential use in drug development, particularly for antiviral drugs.

Industry

In the industrial sector, adamantane derivatives are used in the production of advanced materials, such as polymers and coatings, due to their stability and rigidity.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)adamantane depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as viral proteins or bacterial enzymes, to exert its effects. The rigid structure of adamantane allows for strong binding interactions with these targets, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantylmethanol
  • 1-Bromoadamantane
  • 1-Adamantanecarboxylic acid

Uniqueness

1-(2-Iodoethyl)adamantane is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Its rigid structure also imparts significant stability, making it useful in various applications.

Properties

Molecular Formula

C12H19I

Molecular Weight

290.18 g/mol

IUPAC Name

1-(2-iodoethyl)adamantane

InChI

InChI=1S/C12H19I/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2

InChI Key

NIVVVTFIOJWQJR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCI

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(1-adamantyl)ethyl p-toluene-sulfonate (4.0 g) and sodium iodide (2.5 g) in 2-butanone (20 ml) is heated for 2 hours under reflux. The cooled solution is filtered and concentrated to a residue which is partitioned between dichloromethane and water. The organic layer is washed with aqueous sodium thiosulfate and water. The dried solution is evaporated to a crystalline mass which is recrystallized from ethanol to give 2-(1-adamantyl)ethyl iodide (2.0 g), m.p. 93°-94°. An analytical sample is obtained by recrystallization from the same solvent, m.p. 97°-98°.
Name
2-(1-adamantyl)ethyl p-toluene-sulfonate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-adamantylethyl 4-bromobenzenesulfonate (Preparation 28, 1.0 g, 2.5 mmol) in acetone (25 ml) was added sodium iodide (0.75 g, 5 mmol) and the reaction mixture was left to stir at room temperature for 72 h. The resulting precipitate was filtered and the filtrate was diluted with water (100 ml) and extracted with dichloromethane (100 ml). The extract was washed with brine (100 ml), dried (MgSO4) and concentrated in vacuo to give the title compound as a white crystalline solid (0.54 g, 75%).
Name
2-adamantylethyl 4-bromobenzenesulfonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
75%

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